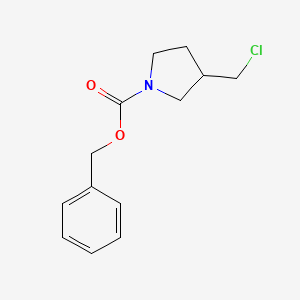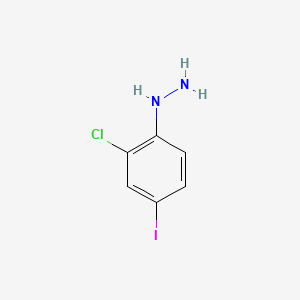
(2-クロロ-4-ヨードフェニル)ヒドラジン
概要
説明
(2-Chloro-4-iodophenyl)hydrazine is an organic compound with the chemical formula C6H5ClIN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively
科学的研究の応用
(2-Chloro-4-iodophenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Hydrazine derivatives are known to interact with various biological targets, often acting as inhibitors or activators .
Mode of Action
Hydrazines are known to form hydrazones when they react with carbonyl compounds . This reaction could potentially alter the function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Hydrazine derivatives are often involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have good bioavailability and linear pharmacokinetics .
Result of Action
The formation of hydrazones could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Chloro-4-iodophenyl)hydrazine. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy could be influenced by the presence of other chemicals in its environment, such as those involved in Suzuki–Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-iodophenyl)hydrazine typically involves the reaction of 2-chloro-4-iodoacetophenone with hydrazine. The reaction conditions can be optimized based on experimental requirements, such as temperature, solvent, and reaction time .
Industrial Production Methods: While specific industrial production methods for (2-Chloro-4-iodophenyl)hydrazine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: (2-Chloro-4-iodophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines.
類似化合物との比較
Phenylhydrazine: The parent compound without chlorine and iodine substitutions.
2-Chlorophenylhydrazine: A derivative with only a chlorine substitution.
4-Iodophenylhydrazine: A derivative with only an iodine substitution.
Uniqueness: (2-Chloro-4-iodophenyl)hydrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these substituents can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research purposes.
特性
IUPAC Name |
(2-chloro-4-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWQELEBJMHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695017 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29654-08-8 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
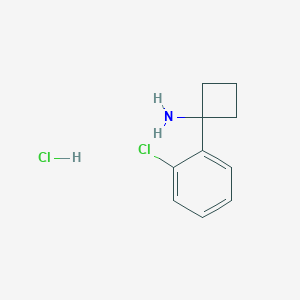
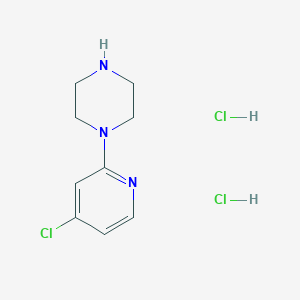
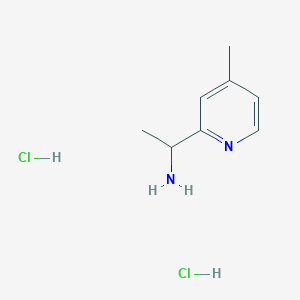
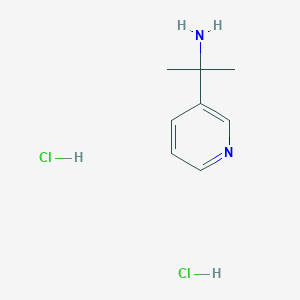
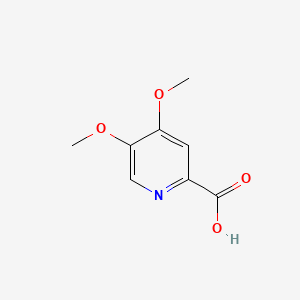
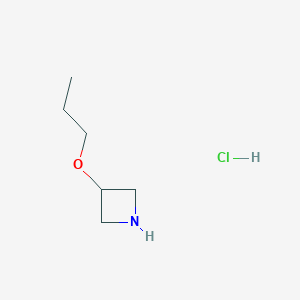
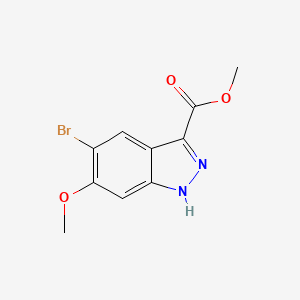
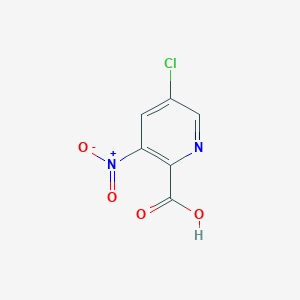


![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)

